For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 1-Naphthol
Abstract: This technical guide provides a comprehensive overview of 1-Naphthol (α-naphthol), a crucial aromatic organic compound with the formula C₁₀H₇OH. It details the chemical structure, physicochemical and spectroscopic properties, synthesis and purification protocols, key chemical reactions, and relevant biological activities. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information including experimental methodologies, structured data tables for easy reference, and visualizations of key processes and pathways to support advanced research and development applications.
Chemical Structure and Identification
1-Naphthol is an aromatic alcohol and a positional isomer of 2-naphthol, differing in the location of the hydroxyl group on the naphthalene ring.[1] It is a fluorescent, white to yellowish crystalline solid with a characteristic phenolic odor.[1][2][3] This compound is a naphthalene homologue of phenol and serves as a precursor for a wide array of dyes, insecticides, pharmaceuticals, and other useful organic compounds.[1][4]
Physicochemical Properties
The physical and chemical properties of 1-Naphthol are summarized in the table below. It is stable under normal conditions but is sensitive to air and light.[2][5]
| Property | Value | Source(s) |
| IUPAC Name | Naphthalen-1-ol | [4] |
| Synonyms | α-Naphthol, 1-Hydroxynaphthalene | [1][4] |
| CAS Number | 90-15-3 | [5] |
| Molecular Formula | C₁₀H₈O | [4] |
| Molar Mass | 144.17 g/mol | [4] |
| Appearance | Colorless, white, or yellowish crystalline solid | [1][2][3] |
| Odor | Unpleasant, phenolic | [2] |
| Melting Point | 94-96 °C | [2][5] |
| Boiling Point | 278-280 °C | [2][5] |
| Density | 1.10 g/cm³ | [1] |
| pKa | 9.34 (at 25 °C) | [2][5] |
| LogP | 2.79 | [6] |
| Water Solubility | Slightly soluble (0.95 g/L) | [2][6] |
| Organic Solubility | Soluble in ethanol, ether, benzene, chloroform, and alkali solutions | [2][5] |
Spectroscopic Data
Spectroscopic data is critical for the identification and quantification of 1-Naphthol.
| Spectrum Type | Wavelength / Shift | Source(s) |
| UV-Vis (λmax) | 324 nm (in Methanol) | [2][5] |
| Fluorescence | Excitation: 290 nm, Emission: 339 nm | [7] |
| ¹H NMR | Data available from referenced sources. | [8][9] |
| ¹³C NMR | Data available from referenced sources. | [9][10] |
| IR Spectrum | Data available from referenced sources. | [5] |
Synthesis and Purification
1-Naphthol can be synthesized through several routes, with purification being essential for high-purity applications.
Experimental Protocols for Synthesis
Method 1: Naphthalene Sulfonation and Alkali Fusion
This traditional method involves the low-temperature sulfonation of naphthalene followed by fusion with a strong base.[11]
-
Sulfonation: Place 50 g of powdered naphthalene into a flask equipped with a mechanical stirrer. Add 50 mL of 92% sulfuric acid. Heat the mixture in a water bath to approximately 45-50 °C, ensuring the temperature does not exceed 60 °C. Stir until the naphthalene completely dissolves, forming sodium 1-naphthalene sulfonate.[11]
-
Work-up: Pour the resulting solution into water. Partially neutralize it with sodium bicarbonate and salt out the product with sodium chloride at boiling temperature to precipitate fine crystals.[11]
-
Filtration: Filter the precipitated sodium 1-naphthalene sulfonate and dry it in an oven at 100 °C.[11]
-
Alkali Fusion: In a suitable crucible, fuse the dried sodium 1-naphthalene sulfonate with potassium hydroxide (approx. 2.4:1 molar ratio of KOH to sulfonate) at around 300 °C. A small amount of water can be added to facilitate fusion.[11]
-
Isolation: After cooling, dissolve the fused mass in water, acidify to precipitate the crude 1-Naphthol, and collect the solid product.[11]
Method 2: Oxidation of 1-Naphthylboronic Acid
This method provides a high-yield, green chemistry approach to 1-Naphthol.[8]
-
Reaction Setup: In a 25 mL round-bottom flask with a magnetic stir bar, combine 1 mmol of 1-naphthylboronic acid with 1.0 mL of dimethyl carbonate (DMC).[8]
-
Oxidation: Add 2.0 equivalents of 30% hydrogen peroxide (H₂O₂) to the mixture. Stir the reaction at room temperature for 5 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[8]
-
Quenching & Extraction: Once the starting material is consumed, add 1.0 mL of water to the flask. Dilute the mixture with 30 mL of ethyl acetate and wash sequentially with 5.0 mL of distilled water.[8]
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[8]
-
Purification: Purify the crude product if necessary via column chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[8]
Experimental Protocol for Purification
Commercial 1-Naphthol often appears discolored (light brown) and requires purification for sensitive applications.[3] Distillation is a common and effective method.
-
Apparatus Setup: Place 20 g of commercial 1-Naphthol into a round-bottom flask. Assemble a simple distillation apparatus. It is advisable to insulate the still head and condenser with aluminum foil to prevent premature condensation, as 1-Naphthol has a high melting point.[3]
-
Distillation: Heat the flask to melt the 1-Naphthol (m.p. ~96 °C) and then bring it to a boil (b.p. ~278 °C). A Bunsen burner may be required if a standard hotplate cannot achieve the necessary temperature. Heat carefully and evenly to distill the product.[3]
-
Collection: Collect the distilled, off-white 1-Naphthol in the receiving flask.[3]
-
Recovery: Once distillation is complete, allow the apparatus to cool. Scrape the solidified product from the receiving flask and grind it into a powder. This procedure can yield a recovery of approximately 85-90%.[3]
Chemical Reactions and Reactivity
The hydroxyl group and the aromatic naphthalene ring are the primary sites of reactivity in 1-Naphthol. The 4-position is particularly susceptible to electrophilic attack.[1]
-
Azo Coupling: It readily reacts with diazonium salts to form various azo dyes.[1]
-
Bucherer Reaction: Undergoes ammonolysis in the presence of sodium bisulfite to yield 1-aminonaphthalene.[1]
-
Hydrogenation: Partial reduction of the unsubstituted ring can be achieved, for example, to produce ar-tetrahydro-α-naphthol.[12][13] Full hydrogenation can be catalyzed by rhodium.[1]
-
Biodegradation: In biological systems, it can be oxidized to 1,4-naphthoquinone via a 1-naphthol-3,4-oxide intermediate.[1]
Biological Activity and Signaling Pathways
1-Naphthol is a metabolite of naphthalene and the insecticide carbaryl, formed via cytochrome P450-mediated oxidation.[4] It has been associated with reduced testosterone levels in adult men.[4] Derivatives of 1-naphthol have been synthesized and evaluated for a range of biological activities, including antioxidant properties and inhibition of enzymes like acetylcholinesterase (AChE) and carbonic anhydrase (hCA).[14]
Coinducible Catabolic Pathway in Sphingobium sp.
In certain bacteria, such as Sphingobium sp. B2, the breakdown of 1-Naphthol is tightly regulated by a co-inducible system that functions like a two-input "AND" logic gate. The transcription of the initial catabolic genes (ndcA1BA2), which hydroxylate 1-naphthol to 1,2-dihydroxynaphthalene, requires the presence of both 1-Naphthol and a primary carbon source like glucose. This prevents the unnecessary production of potentially toxic intermediates.
Analytical Methods
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques for the quantification of 1-Naphthol.[15] HPLC with fluorescence or UV detection is particularly common for analyzing environmental and biological samples due to its sensitivity and reproducibility.[7][15][16]
Experimental Protocol: HPLC-UV Analysis in Water Samples
This protocol is adapted from a method for determining naphthols in environmental water using magnetic solid-phase extraction (MSPE) prior to HPLC analysis.[16]
-
Sample Preparation (MSPE):
-
Synthesize or obtain Fe@MgAl-layered double hydroxide nanoparticles to use as the adsorbent.
-
Add a specified amount of the magnetic adsorbent to the water sample.
-
Agitate to ensure adsorption of 1-Naphthol onto the nanoparticles.
-
Use an external magnet to isolate the adsorbent from the sample matrix.
-
Wash the adsorbent to remove interferences.
-
Elute the 1-Naphthol from the adsorbent using a suitable organic solvent (e.g., acetonitrile).
-
-
HPLC Conditions:
-
Instrument: Standard HPLC system with a UV detector.[16]
-
Column: C18 reversed-phase column.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water.[7]
-
Flow Rate: Typically 1.0 - 1.5 mL/min.[7]
-
Detection: UV detector set to an appropriate wavelength (e.g., near the 324 nm λmax).[5]
-
Injection Volume: 10-20 µL.
-
-
Quantification:
-
Prepare a series of calibration standards of 1-Naphthol in the mobile phase.
-
Generate a calibration curve by plotting peak area against concentration.
-
Quantify the 1-Naphthol concentration in the sample by comparing its peak area to the calibration curve. The linear range is typically 0.5–200 μg/L with this method.[16]
-
Safety and Handling
1-Naphthol is a hazardous substance that requires careful handling. It is harmful if swallowed or in contact with skin, causes skin irritation, and can cause serious eye damage.[1]
| Hazard Type | GHS Pictogram(s) | Hazard Statement(s) | Precautionary Statement(s) |
| Health | GHS05 (Corrosion), GHS06 (Acute Toxicity), GHS07 (Harmful) | H302: Harmful if swallowed. H311: Toxic in contact with skin. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. | P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| Environmental | GHS09 (Hazardous to the aquatic environment) | H411: Toxic to aquatic life with long lasting effects. | P273: Avoid release to the environment. |
| Storage | N/A | N/A | Store in a cool, dry, well-ventilated place away from light, strong bases, and strong oxidizing agents.[2][5] |
Applications
1-Naphthol is a versatile intermediate with a wide range of applications across various industries:
-
Dyes and Pigments: It is a key precursor in the manufacturing of numerous azo dyes.[1]
-
Pharmaceuticals: It serves as a starting material for pharmaceuticals such as the beta-blocker Nadolol, the antidepressant Sertraline, and the anti-protozoan Atovaquone.
-
Agrochemicals: It is a precursor to insecticides, most notably Carbaryl.[4]
-
Analytical Chemistry: It is the primary component of Molisch's reagent, used to detect the presence of carbohydrates, and is used in the Sakaguchi test for arginine in proteins.
-
Organic Synthesis: It is a common building block for the synthesis of more complex organic molecules.
References
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- 3. texiumchem.com [texiumchem.com]
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- 5. 1-Naphthol CAS#: 90-15-3 [m.chemicalbook.com]
- 6. Showing Compound Naphthalen-1-ol (FDB005841) - FooDB [foodb.ca]
- 7. researchgate.net [researchgate.net]
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- 9. rsc.org [rsc.org]
- 10. 1-Naphthol(90-15-3) 13C NMR spectrum [chemicalbook.com]
- 11. Sciencemadness Discussion Board - The synthesis of 1 and 2-naphthols from Napththalene - Powered by XMB 1.9.11 [sciencemadness.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. Synthesis of 1-Naphthol by a Natural Peroxygenase Engineered by Directed Evolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
